(2-Hydroxyethyl)trimethylammonium dimethylphosphate

Beschreibung

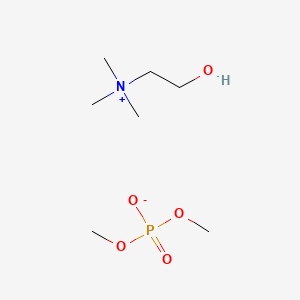

(2-Hydroxyethyl)trimethylammonium dimethylphosphate (chemical formula: C₇H₂₀NO₅P, molecular weight: 229.21 g/mol) is an ionic liquid (IL) composed of a quaternary ammonium cation [(2-hydroxyethyl)trimethylammonium] and a dimethylphosphate anion. It is commercially available under names such as choline dimethyl phosphate and is recognized for its role as a high-performance lubricant additive, particularly in systems involving tungsten-doped diamond-like carbon (W-DLC) coatings . Its structure combines a hydrophilic hydroxyethyl group with hydrophobic methyl groups, enabling miscibility with polar and non-polar base oils while facilitating surface interactions that reduce friction and wear .

Eigenschaften

IUPAC Name |

dimethyl phosphate;2-hydroxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.C2H7O4P/c1-6(2,3)4-5-7;1-5-7(3,4)6-2/h7H,4-5H2,1-3H3;1-2H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZQEJXSCZNROZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.COP(=O)([O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Quaternization of Trimethylamine with Ethylene Oxide in the Presence of Dimethylphosphoric Acid

The quaternization of tertiary amines with alkylating agents represents a cornerstone in the synthesis of quaternary ammonium compounds. For (2-hydroxyethyl)trimethylammonium dimethylphosphate, this method involves reacting trimethylamine (TMA) with ethylene oxide in the presence of dimethylphosphoric acid. The reaction proceeds via nucleophilic attack of TMA on ethylene oxide, followed by proton transfer and subsequent salt formation with the phosphate counterion.

The exothermic nature of this reaction necessitates controlled temperature conditions, typically between 50°C and 90°C, to prevent runaway side reactions such as polymerization of ethylene oxide. A molar ratio of 1:1:1 for TMA, ethylene oxide, and dimethylphosphoric acid is optimal, yielding a product with >95% purity after crystallization. Patent DD241595B1 highlights the use of continuous flow reactors to enhance heat dissipation and improve reaction efficiency, achieving space-time yields of 0.8–1.2 kg·L⁻¹·h⁻¹.

Table 1: Reaction Parameters for Quaternization Method

| Parameter | Optimal Range |

|---|---|

| Temperature | 50–90°C |

| Pressure | Atmospheric |

| Molar Ratio (TMA:EO:H₃PO₄) | 1:1:1 |

| Yield | 92–97% |

Ion Exchange Metathesis from Choline Chloride

An alternative route involves metathesis between choline chloride [(2-hydroxyethyl)trimethylammonium chloride] and sodium dimethylphosphate. This method exploits the differential solubility of the resulting salts in polar solvents such as ethanol or water. The reaction is represented by:

$$ \text{(HOCH}2\text{CH}2\text{)N(CH}3\text{)}3^+ \text{Cl}^- + \text{Na}^+ \text{PO(OCH}3\text{)}2\text{O}^- \rightarrow \text{(HOCH}2\text{CH}2\text{)N(CH}3\text{)}3^+ \text{PO(OCH}3\text{)}2\text{O}^- + \text{NaCl} $$

The process is typically conducted at 25–40°C with vigorous stirring to facilitate ion exchange. Filtration removes insoluble NaCl, and the product is recovered via rotary evaporation. While this method avoids the hazards of handling gaseous ethylene oxide, it requires high-purity starting materials to prevent contamination with residual chloride ions.

Direct Neutralization of Choline Hydroxide with Dimethylphosphoric Acid

Choline hydroxide, generated electrolytically or via anion exchange resins, can be neutralized with dimethylphosphoric acid to yield the target compound. This method offers precise pH control (target pH 6.5–7.5) and minimizes byproduct formation. The reaction is conducted in aqueous medium at 20–30°C, with yields exceeding 90% after lyophilization. However, the hygroscopic nature of choline hydroxide complicates storage and handling, necessitating anhydrous conditions during synthesis.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison

| Method | Advantages | Limitations |

|---|---|---|

| Quaternization | High yield, scalable | Exothermic risk, EO handling |

| Ion Exchange | Mild conditions, simple setup | NaCl removal challenges |

| Neutralization | High purity, no byproducts | Hygroscopic intermediates |

The quaternization route is preferred industrially due to its scalability, despite safety concerns. Academic studies favor ion exchange for small-scale syntheses requiring high ionic purity.

Industrial Synthesis Considerations

Large-scale production employs continuous reactors with real-time monitoring of temperature and pH. Catalyst selection is critical; heterogeneous catalysts like zeolites (e.g., BEA-type) improve reaction rates by adsorbing excess acid and preventing side reactions. Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving a final purity of ≥98% as confirmed by HPLC.

Challenges and Optimization Strategies

Key challenges include:

- Byproduct Formation : Oligomerization of ethylene oxide is mitigated by maintaining sub-stoichiometric concentrations of TMA during quaternization.

- Anion Contamination : Residual chloride in ion exchange methods is addressed via multiple wash cycles with deionized water.

- Thermal Degradation : Product stability above 90°C necessitates precise temperature control during drying.

Recent advances focus on solvent-free syntheses and ionic liquid-mediated routes to enhance sustainability. For instance, immobilizing dimethylphosphoric acid in poly[2,2-(m-phenylene)-5,5-bibenzimidazole] (PBI) membranes reduces reagent consumption and improves selectivity.

Analyse Chemischer Reaktionen

(2-Hydroxyethyl)trimethylammonium dimethylphosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield simpler amines and alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(2-Hydroxyethyl)trimethylammonium dimethylphosphate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of biochemical pathways and enzyme reactions.

Medicine: Investigated for its potential therapeutic effects and drug delivery systems.

Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (2-Hydroxyethyl)trimethylammonium dimethylphosphate involves its interaction with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by acting as a substrate or inhibitor, depending on the specific context. The pathways involved include phosphorylation and dephosphorylation processes, which are crucial for cellular signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

Tributylmethylphosphonium Dimethylphosphate (PP)

- Structure : Phosphonium cation (tributylmethylphosphonium) paired with a dimethylphosphate anion.

- Performance : Exhibits strong anti-wear properties but is outperformed by (2-hydroxyethyl)trimethylammonium dimethylphosphate (AM) in tribological tests with W-DLC coatings. This difference is attributed to the ammonium cation's ability to form more stable tribofilms on surfaces compared to phosphonium-based ILs .

- Applications : Used in lubrication but less effective than AM in high-stress, high-temperature environments .

1-Butyl-1-Methylpyrrolidinium Tris(pentafluoroethyl)trifluorophosphate ([BMP][FAP])

- Structure : Pyrrolidinium cation with a fluorinated phosphate anion.

- Performance : Demonstrates poor lubrication performance due to the weakly interacting trifluorophosphate anion, which fails to form durable surface layers. In contrast, the dimethylphosphate anion in AM enhances adhesion and reduces wear .

- Applications: Limited to niche applications requiring chemical inertness rather than lubrication .

Zinc Dialkyldithiophosphate (ZDDP)

- Structure : Zinc complex with dithiophosphate ligands.

- Performance: A traditional anti-wear additive, ZDDP is surpassed by AM in recent studies, where AM reduces friction coefficients by 15–20% and wear volumes by 30–40% under similar conditions.

2-(Trimethylammonio)ethyl Phosphate (Phosphocholine)

- Structure : Similar quaternary ammonium cation but lacks the hydroxyethyl group; phosphate group is directly bonded to the ethyl chain.

- Performance: While effective in biological membranes, phosphocholine lacks the hydroxyethyl group critical for AM's solubility in industrial lubricants. This structural difference limits its utility in non-aqueous systems .

Tris(2-Hydroxyethyl)ammonium Dihydrogen Phosphate

- Structure : Tris(hydroxyethyl)ammonium cation with dihydrogen phosphate anion.

- Performance: The additional hydroxyethyl groups enhance hydrophilicity, making it suitable for aqueous systems but less stable in non-polar lubricants compared to AM. The dimethylphosphate anion in AM provides better thermal stability and surface adhesion .

Choline Hydrogen Tartrate

- Structure : Choline cation paired with a tartrate anion.

- Performance : While used in pharmaceuticals and cosmetics, the tartrate anion lacks the tribochemical reactivity of dimethylphosphate, rendering it ineffective as a lubricant additive .

Key Differentiators and Research Findings

Structural Advantages of AM

- Cation Flexibility: The hydroxyethyl group in AM improves solubility in both polar and non-polar media, a feature absent in PP or phosphocholine .

- Anion Reactivity: The dimethylphosphate anion decomposes under friction to form phosphate-rich tribofilms, which are more durable than those formed by fluorinated or non-phosphate anions .

Performance Data

| Compound | Friction Coefficient (vs. W-DLC) | Wear Volume Reduction (vs. ZDDP) | Thermal Stability (°C) |

|---|---|---|---|

| AM | 0.08–0.10 | 30–40% | >200 |

| PP | 0.10–0.12 | 20–25% | >180 |

| [BMP][FAP] | 0.15–0.18 | <10% | >250 |

| ZDDP | 0.12–0.14 | 25–30% | >150 |

Biologische Aktivität

(2-Hydroxyethyl)trimethylammonium dimethylphosphate, also known as [Ch][DMPO4], is a quaternary ammonium compound that has garnered attention for its diverse biological activities and potential applications in various fields, particularly in medicinal chemistry and material science. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological activity.

(2-Hydroxyethyl)trimethylammonium dimethylphosphate exhibits several important biochemical properties:

- Solubility : This compound is soluble in water, which enhances its applicability in biological systems and formulations.

- Chemical Structure : The presence of the hydroxyethyl group contributes to its unique interactions with biomolecules, potentially influencing its biological activity.

The biological activity of (2-Hydroxyethyl)trimethylammonium dimethylphosphate can be attributed to several mechanisms:

- Enzyme Interaction : It may interact with various enzymes, leading to inhibition or activation that affects metabolic pathways.

- Cellular Effects : Studies have shown that it can influence cellular processes such as apoptosis and proliferation, making it a candidate for further research in cancer therapy .

- Signaling Pathways : The compound may modulate key signaling pathways involved in inflammation and immune responses, which are critical in various diseases.

Antimicrobial Activity

Research has indicated that (2-Hydroxyethyl)trimethylammonium dimethylphosphate possesses significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. The compound's ability to disrupt microbial membranes is a key factor in its efficacy .

Antioxidant Properties

The compound has shown potential as an antioxidant, helping to mitigate oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases .

Case Studies

- Dehumidification Studies : A study highlighted the compound's exceptional dehumidification capabilities compared to traditional desiccants like LiCl solutions. It achieved a 10-fold increase in moisture absorption rate, suggesting potential applications in environmental control technologies .

- Lubricant Applications : In tribological studies, (2-Hydroxyethyl)trimethylammonium dimethylphosphate was evaluated as an additive in water-based lubricants. Results indicated improved friction and wear performance, demonstrating its utility in industrial applications .

- Medicinal Chemistry Applications : The compound's interactions with biological macromolecules make it a valuable scaffold for drug development. Its diverse activity spectrum positions it as a candidate for further exploration in treating infectious diseases and inflammatory conditions .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for (2-Hydroxyethyl)trimethylammonium dimethylphosphate in laboratory settings?

The compound is synthesized via quaternization of tertiary amines with phosphate esters. A common method involves reacting 2-chloroethanol with trimethylamine to form (2-hydroxyethyl)trimethylammonium chloride, followed by ion exchange with dimethylphosphate salts. For example, ionic liquids with similar structures (e.g., phosphonium-based analogs) are synthesized using halide metathesis with silver or potassium salts . Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography or recrystallization are recommended to isolate high-purity products .

Q. What analytical techniques are suitable for characterizing the purity and structural integrity of (2-Hydroxyethyl)trimethylammonium dimethylphosphate?

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., triclinic system with space group, ) .

- HPLC : Use hydrophilic interaction liquid chromatography (HILIC) with tetramethylammonium hydroxide-based mobile phases for ion separation .

- NMR spectroscopy : , , and NMR identify proton environments and phosphorus bonding (e.g., -NMR δ 7.4 ppm for phosphate groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for (2-Hydroxyethyl)trimethylammonium dimethylphosphate across solvents?

Discrepancies often arise from hydration states or counterion effects. Methodological recommendations:

- Solvent screening : Test in polar aprotic solvents (e.g., acetonitrile, THF) and ionic liquid-compatible media (e.g., methanol/water mixtures) .

- Temperature-controlled studies : Measure solubility at 25°C, 40°C, and 60°C to assess thermodynamic parameters.

- Karl Fischer titration : Quantify trace water content, which significantly affects ionic liquid solubility .

Q. What role does (2-Hydroxyethyl)trimethylammonium dimethylphosphate play in tribological applications, and how is its performance evaluated?

The compound acts as a lubricant additive for diamond-like carbon (DLC) coatings. Experimental protocols include:

- Tribometer testing : Use a ball-on-disc setup (e.g., UMT-2 tribometer) with 1 wt.% additive concentration in base oils .

- Wear rate analysis : Compare friction coefficients and wear scar diameters under varying loads (e.g., 10–50 N).

- Surface characterization : Post-test Raman spectroscopy or AFM to assess DLC coating integrity .

Q. How do structural modifications (e.g., alkyl chain length, counterion substitution) impact the compound’s electrochemical stability?

- Counterion effects : Hexafluorophosphate () or bis(trifluoromethylsulfonyl)imide () enhance hydrophobicity and thermal stability compared to chloride .

- Electrochemical window : Measure via cyclic voltammetry in anhydrous acetonitrile. For example, tetraethylammonium hexafluorophosphate exhibits stability up to 4.5 V vs. Ag/AgCl .

Methodological Notes

- Synthesis reproducibility : Use degassed solvents and inert atmospheres to prevent oxidation .

- Contradiction mitigation : Cross-validate results using orthogonal techniques (e.g., XRD for structure, NMR for purity) .

- Environmental considerations : While ionic liquids are often labeled "green," assess biodegradability and toxicity via OECD guidelines before scaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.